WAY-297174
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Overview
Description
WAY-297174 is a human protein kinase CK2 inhibitor with an IC50 of greater than 33 micromolar . Protein kinase CK2 is an enzyme that plays a crucial role in various cellular processes, including cell growth and survival. Inhibitors like this compound are valuable tools in scientific research for studying the functions of CK2 and its role in diseases.
Preparation Methods
The synthesis of WAY-297174 involves the preparation of substituted thieno[2,3-d]pyrimidin-4-ylthio)carboxylic acids . The synthetic route typically includes the following steps:
Formation of the thieno[2,3-d]pyrimidine core: This step involves the cyclization of appropriate starting materials under specific conditions to form the thieno[2,3-d]pyrimidine core.
Introduction of the thio group: The thio group is introduced through a substitution reaction, where a suitable thiol reagent reacts with the thieno[2,3-d]pyrimidine core.
Chemical Reactions Analysis
WAY-297174 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thio group to a thiol or other reduced forms.
Substitution: The thio group can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
WAY-297174 is widely used in scientific research for its ability to inhibit protein kinase CK2. Some of its applications include:
Chemistry: this compound is used to study the structure and function of CK2 and its role in various chemical pathways.
Biology: The compound is used to investigate the biological functions of CK2 in cell growth, differentiation, and apoptosis.
Medicine: this compound is used in preclinical studies to explore its potential as a therapeutic agent for diseases where CK2 is implicated, such as cancer and neurodegenerative disorders.
Mechanism of Action
WAY-297174 exerts its effects by inhibiting the activity of protein kinase CK2 . CK2 is involved in various signaling pathways that regulate cell growth, survival, and apoptosis. By inhibiting CK2, this compound disrupts these pathways, leading to altered cellular functions. The molecular targets of this compound include the ATP-binding site of CK2, where it competes with ATP to inhibit the enzyme’s activity.
Comparison with Similar Compounds
WAY-297174 is unique among CK2 inhibitors due to its specific structure and inhibitory profile. Similar compounds include:
Ellagic acid: A natural antioxidant that also acts as a CK2 inhibitor with an IC50 of 40 nanomolar.
CK2/ERK8-IN-1: A dual inhibitor of CK2 and ERK8 with pro-apoptotic efficacy.
Casein kinase 1δ-IN-5: A selective CK1δ inhibitor with neuroprotective and anti-inflammatory effects.
These compounds share the common feature of inhibiting CK2 but differ in their structures, potencies, and additional targets.
Properties
IUPAC Name |
2-(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)sulfanylpropanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O2S2/c1-5-6(2)16-9-8(5)10(13-4-12-9)17-7(3)11(14)15/h4,7H,1-3H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XBVBOHVUUTUFDC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=C1C(=NC=N2)SC(C)C(=O)O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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